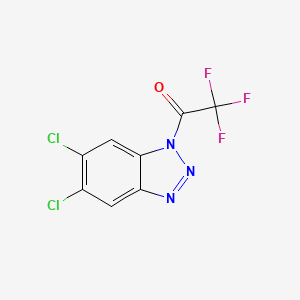

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

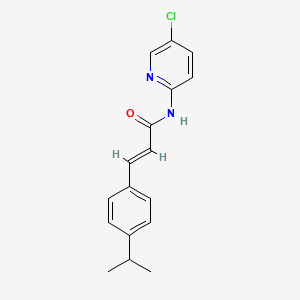

The synthesis of 5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole and related compounds involves complex organic reactions that introduce chloro and trifluoroacetyl groups into the benzotriazole scaffold. The detailed synthesis methods vary, focusing on introducing specific functional groups while maintaining the integrity of the benzotriazole core. Synthesis processes often involve condensation reactions, the use of acylating agents, and reactions under controlled conditions to achieve the desired substitution pattern on the benzotriazole ring (Gürbüz et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzotriazole derivatives, including this compound, involves examining the bond angles, dihedral angles, and overall conformation of the molecules. The presence of chloro and trifluoroacetyl groups significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. Structural elucidation often relies on techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the precise geometric parameters of these compounds (Peeters et al., 1993).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its reactivity and potential as a building block in organic synthesis. These reactions include nucleophilic substitutions, where the chloro groups can be replaced by other nucleophiles, and the involvement in the formation of hydrogen and chalcogen bonds due to its acid-base properties. These interactions are crucial for its role as an anion receptor and in the synthesis of complex organic molecules (Parman et al., 2021).

Mechanism of Action

DRB inhibits transcription elongation by RNA Polymerase II . It acts as a selective inhibitor of cyclin-dependent kinase 9 . After initiation of transcription, RNA polymerase II is paused by DRB sensitivity-inducing factor (DSIF) and a negative elongation factor (NELF). CDK9 is then recruited to promote transcriptional elongation .

properties

IUPAC Name |

1-(5,6-dichlorobenzotriazol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N3O/c9-3-1-5-6(2-4(3)10)16(15-14-5)7(17)8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJVDGPWOVPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(N=N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}benzamide](/img/structure/B5606838.png)

![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)

![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)

![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)

![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)

![8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5606883.png)

![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B5606892.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5606897.png)

![1-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606899.png)